molecular formula C19H41NO2S B14640516 N-Octadecylmethanesulfonamide CAS No. 53715-26-7

N-Octadecylmethanesulfonamide

Cat. No.: B14640516
CAS No.: 53715-26-7
M. Wt: 347.6 g/mol
InChI Key: SPDUFDRDENVXOB-UHFFFAOYSA-N
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Description

N-Octadecylmethanesulfonamide is a long-chain sulfonamide derivative characterized by an octadecyl (C18) alkyl group bonded to a methanesulfonamide functional group (-SO₂NH₂).

Properties

CAS No.

53715-26-7

Molecular Formula

C19H41NO2S

Molecular Weight

347.6 g/mol

IUPAC Name

N-octadecylmethanesulfonamide

InChI

InChI=1S/C19H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,21)22/h20H,3-19H2,1-2H3

InChI Key

SPDUFDRDENVXOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecylmethanesulfonamide can be synthesized through the reaction of octadecylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

CH3SO2Cl+C18H37NH2CH3SO2NHC18H37+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_{18}\text{H}_{37}\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}\text{C}_{18}\text{H}_{37} + \text{HCl} CH3​SO2​Cl+C18​H37​NH2​→CH3​SO2​NHC18​H37​+HCl

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Octadecylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Octadecylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its long hydrophobic chain makes it useful in studying membrane interactions and protein-lipid interactions.

    Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-Octadecylmethanesulfonamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms.

Comparison with Similar Compounds

Octanesulfonic Acid Sodium Salt (C8 Sulfonic Acid Salt)

  • Structural Differences: Shorter alkyl chain (C8 vs. C18). Ionic sulfonate (-SO₃⁻Na⁺) vs. non-ionic sulfonamide (-SO₂NH₂).
  • Property Implications: Solubility: The ionic nature of octanesulfonic acid sodium salt enhances water solubility, whereas this compound’s long alkyl chain and non-ionic group render it hydrophobic. Applications: Sulfonic acid salts are widely used as detergents or electrolytes, contrasting with sulfonamides, which may serve as stabilizers or surfactants in non-polar media .

1-Octanol (C8 Alcohol)

  • Structural Differences :
    • Shorter chain (C8 vs. C18).
    • Hydroxyl (-OH) vs. sulfonamide (-SO₂NH₂) functional group.
  • Property Implications: Polarity: 1-Octanol’s hydroxyl group provides moderate polarity, making it a common solvent. Melting Point: The longer C18 chain in this compound likely increases its melting point compared to 1-octanol (-16°C) .

Octyldodecanol (Branched C20 Alcohol)

  • Structural Differences :
    • Branched C20 chain vs. linear C18 chain.
    • Hydroxyl (-OH) vs. sulfonamide (-SO₂NH₂).
  • Property Implications: Solubility: Branched chains reduce crystallinity, enhancing solubility in oils. This compound’s linear chain may favor crystalline solid formation. Applications: Octyldodecanol is used in cosmetics as an emollient, while sulfonamides may prioritize industrial applications due to thermal stability .

Limitations of Available Data

The provided evidence lacks direct comparative studies or quantitative data (e.g., melting points, solubility, toxicity) for this compound.

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